molecular formula C7H12ClN3O B13232016 3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride

3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride

Cat. No.: B13232016
M. Wt: 189.64 g/mol
InChI Key: FIALDMPKCYVGCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles .

Scientific Research Applications

3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride is unique due to its specific structure, which combines a cyclobutane ring with a pyrazole moiety and an amino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Biological Activity

3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride, with the CAS number 1909336-45-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxic effects, and potential therapeutic applications.

The molecular formula of this compound is C7H13Cl2N3OC_7H_{13}Cl_2N_3O, with a molecular weight of 226.10 g/mol. The compound is typically encountered in its dihydrochloride form, which enhances its solubility and bioavailability in biological systems .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing pyrazole rings have been shown to exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
F7Staphylococcus aureus128 µg/mL
F5Escherichia coli32 µg/mL
F9Candida albicans16 µg/mL

The above table summarizes findings from recent bioassays that indicate moderate to significant antibacterial and antifungal activities associated with pyrazole derivatives .

Cytotoxic Effects

In addition to antimicrobial properties, studies have explored the cytotoxic effects of this compound on cancer cell lines. Research indicates that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and disruption of mitochondrial function.

Case Study: Apoptosis Induction

A study reported that treatment with a related compound led to significant apoptosis induction in specific cancer cell lines. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the pyrazole ring or cyclobutane structure can enhance potency and selectivity against target organisms.

Key Findings:

  • Substituent Variations : Introduction of halogen substituents on the aromatic ring has been shown to improve antibacterial activity.
  • Functional Group Influence : The presence of amino groups enhances solubility and interaction with biological targets, which is critical for antimicrobial efficacy .

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

3-amino-2-pyrazol-1-ylcyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c8-5-4-6(11)7(5)10-3-1-2-9-10;/h1-3,5-7,11H,4,8H2;1H

InChI Key

FIALDMPKCYVGCE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1O)N2C=CC=N2)N.Cl

Origin of Product

United States

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